molecular formula C8H11N3O B13299928 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one

2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13299928
M. Wt: 165.19 g/mol
InChI Key: GYFFWPNCPZVMLN-UHFFFAOYSA-N
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Description

2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one (CAS 1344350-05-5) is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . Its structure is based on the 3,4-dihydropyrimidin-4-one scaffold, a core structure recognized for its significant relevance in medicinal chemistry and drug discovery. The dihydropyrimidinone (DHPM) scaffold is a privileged structure in pharmaceutical research, known for its wide range of therapeutic and pharmacological properties . Compounds featuring this core have been investigated as key backbones for various biological targets. For instance, some 3,4-dihydropyrimidin-2(1H)-ones have been identified as potent and selective antagonists for the A2B adenosine receptor, which is a promising target for treating conditions like asthma, COPD, and diabetes . Furthermore, structurally similar diarylpyrimidine (DAPY) analogs based on a pyrimidine core are well-established as highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV . The specific substitution with a (cyclopropylamino)methyl group at the 2-position may offer a valuable point for diversification and structure-activity relationship (SAR) studies, potentially influencing the compound's physicochemical properties and interaction with biological targets . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-[(cyclopropylamino)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O/c12-8-3-4-9-7(11-8)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2,(H,9,11,12)

InChI Key

GYFFWPNCPZVMLN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NC=CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine Intermediate

A key intermediate in the preparation is 4,6-dihydroxy-2-methylpyrimidine, synthesized via condensation of dimethyl malonate and acetamidine hydrochloride in methanol with sodium methoxide as base.

Reaction conditions:

  • Sodium methoxide added under ice bath to methanol.
  • Dimethyl malonate and acetamidine hydrochloride added with stirring.
  • Reaction warmed to 18–25 °C and stirred for 3–5 hours.
  • Methanol removed under reduced pressure.
  • Aqueous work-up with pH adjusted to 1–2, crystallization at 0 °C for 3–5 hours.
  • Solid filtered, washed, and dried to yield white 4,6-dihydroxy-2-methylpyrimidine.

Yields and purity:

  • Yield reported approximately 86%.
  • Product is a white solid suitable for further transformations.

This method replaces more toxic reagents like POCl3 and phosgene with safer alternatives, increasing industrial applicability.

Conversion to 4,6-Dichloro-2-methylpyrimidine

The 4,6-dihydroxy intermediate is converted to the 4,6-dichloro derivative using triphosgene in dichloroethane with N,N-diethylaniline as base.

Reaction conditions:

  • 4,6-Dihydroxy-2-methylpyrimidine dissolved in ethylene dichloride.
  • Triphosgene solution in dichloroethane added slowly at reflux.
  • Reaction refluxed for 6–8 hours.
  • Organic layer washed, dried, filtered, concentrated.
  • Recrystallization and decolorization yield 4,6-dichloro-2-methylpyrimidine.

Advantages:

  • Triphosgene is a safer, less polluting alternative to POCl3/phosgene.
  • The process is scalable for industrial production.

Introduction of the Cyclopropylamino Methyl Group

Nucleophilic Substitution with Cyclopropylamine

The 2-position halogen or activated methyl group on the pyrimidine core is substituted by cyclopropylamine under heating, often using microwave-assisted conditions for efficiency.

Example procedure:

  • Starting from a chloromethyl or activated pyrimidinone intermediate.
  • Cyclopropylamine added in solvent such as dimethyl sulfoxide (DMSO) or methanol.
  • Microwave heating at approximately 140 °C for 20 minutes.
  • Reaction mixture partitioned between water and ethyl acetate.
  • Organic phase washed, dried, and concentrated.
  • Purification by flash chromatography yields the target 2-[(cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one.

Yields:

  • Typical yields reported around 50–55% after purification.

Representative Synthetic Scheme Summary

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Dimethyl malonate + Acetamidine HCl NaOMe in MeOH, 0–25 °C, 3–5 h 4,6-Dihydroxy-2-methylpyrimidine ~86 Crystallization at 0 °C
2 4,6-Dihydroxy-2-methylpyrimidine Triphosgene in dichloroethane, N,N-diethylaniline, reflux 6–8 h 4,6-Dichloro-2-methylpyrimidine Not specified Safer alternative to POCl3
3 4,6-Dichloro-2-methylpyrimidine Cyclopropylamine, microwave heating 140 °C, 20 min 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one ~53 Purification by flash chromatography

Analytical and Characterization Data

  • NMR (1H, 13C): Confirm substitution pattern and integrity of dihydropyrimidinone ring and cyclopropylamino group.
  • LCMS: Molecular ion peaks consistent with expected molecular weight (e.g., m/z 485.3 [M+H]+).
  • Purity: Achieved >90% by chromatographic methods.
  • Melting point and crystallinity: Confirmed by recrystallization and filtration steps.

Summary and Research Findings

  • The preparation of 2-[(cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one involves a modular approach: synthesis of pyrimidinone core, halogenation/activation, then nucleophilic substitution.
  • Use of triphosgene as a chlorinating agent provides a safer and industrially viable method compared to traditional reagents.
  • Microwave-assisted nucleophilic substitution with cyclopropylamine enhances reaction speed and yield.
  • The methods reported provide good yields and purity suitable for further pharmaceutical or chemical applications.
  • The synthetic route is supported by detailed patent disclosures and peer-reviewed medicinal chemistry literature.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrimidinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one

2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a pyrimidine ring structure, making it of significant interest in medicinal chemistry. This compound is explored for its versatile reactivity and biological activity in chemistry, biology, medicine, and industry.

Chemistry

2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one serves as a building block in synthesizing more complex heterocyclic compounds. Its chemical reactions include oxidation, reduction, and nucleophilic substitution.

  • Oxidation This compound can be oxidized to form corresponding pyrimidinone derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction Reduction reactions can convert the compound into dihydropyrimidine derivatives using reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using nucleophiles like amines and thiols under basic conditions.

Biology

This compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its biological activity primarily involves enzyme inhibition by binding to active or allosteric sites, leading to antiproliferative effects and antimicrobial activity. It has also been shown to interact with proteins and nucleic acids, potentially altering their functions.

Medicine

2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one is explored for its anticancer, antiviral, and antibacterial properties.

Biological Activities:

  • Antimicrobial Activity Exhibits significant antibacterial properties against various strains of bacteria, along with potential antiviral effects noted in studies involving viral replication inhibition.
  • Anticancer Properties In vitro studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition Studies Evaluated for its ability to inhibit enzymes involved in key metabolic pathways, showcasing potential therapeutic applications in metabolic disorders.

Case Study: Anticancer Activity
In a recent study, the anticancer potential of 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one was evaluated against several cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 15 μM. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Industry

Due to its versatile reactivity and biological activity, 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one is utilized in synthesizing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antiproliferative and antimicrobial activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The dihydropyrimidinone scaffold is shared among several compounds, but substituent variations critically influence their properties and applications:

Compound Name Core Structure Key Substituents Molecular Formula Use/Category Evidence ID
Procyazine Triazine 4-chloro, cyclopropylamino, cyano C10H13ClN6 Herbicide
2-(2-Aminopropan-2-yl)-5-methoxy-...-4-one Dihydropyrimidinone 2-aminopropan-2-yl, 5-methoxy C8H13N3O2 Research chemical
6-[(2-Hydroxypropyl)(methyl)amino]-...-4-one Dihydropyrimidinone 2-hydroxypropyl-methylamino C8H13N3O2 Undisclosed
6-Amino-2-[(3-TFMB)methyl]sulfanyl-...-4-one Dihydropyrimidinone Trifluoromethylphenyl, sulfanyl Undisclosed Research chemical
Key Observations:
  • Core Heterocycle: The target compound and most analogs (e.g., ) retain the dihydropyrimidinone core, whereas procyazine uses a triazine ring, which is associated with herbicidal activity via photosynthesis inhibition.
  • Substituent Impact: Cyclopropylamino-methyl: Enhances rigidity and may improve metabolic stability compared to linear alkyl groups. Trifluoromethylphenyl (): Introduces lipophilicity and electron-withdrawing effects, which could enhance target binding affinity.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight: Analogs range from 183.21 g/mol (C8H13N3O2, ) to 213.67 g/mol (hydrochloride salt, ). The cyclopropyl group in the target compound likely increases molecular weight slightly compared to non-cyclopropyl analogs.
  • Solubility : Hydroxypropyl () and methoxy () groups improve water solubility, whereas the cyclopropyl and trifluoromethylphenyl groups () may reduce it.

Biological Activity

2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound with significant interest in medicinal chemistry. Its unique structure allows for various biological activities, making it a candidate for drug development. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
IUPAC Name: 2-[(cyclopropylamino)methyl]-1H-pyrimidin-6-one

The compound features a pyrimidine ring substituted with a cyclopropylamino group, which enhances its binding affinity to biological targets.

The biological activity of 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one primarily involves:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active or allosteric sites. This inhibition can lead to antiproliferative effects and antimicrobial activity.
  • Interaction with Biological Macromolecules: It has been shown to interact with proteins and nucleic acids, potentially altering their functions.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Activity:
    • Exhibits significant antibacterial properties against various strains of bacteria.
    • Potential antiviral effects have been noted in studies involving viral replication inhibition.
  • Anticancer Properties:
    • In vitro studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition Studies:
    • The compound has been evaluated for its ability to inhibit enzymes involved in key metabolic pathways, showcasing potential therapeutic applications in metabolic disorders.

Research Findings and Case Studies

A variety of studies have explored the biological activity of 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth (e.g., E. coli, S. aureus)
AntiviralInhibition of viral replication in cell cultures
AnticancerInduction of apoptosis in cancer cell lines (e.g., MCF-7)
Enzyme InhibitionIC50 values indicating effective inhibition of target enzymes

Case Study: Anticancer Activity

In a recent study, the anticancer potential of 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one was evaluated against several cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 15 μM. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Q & A

Q. What are the recommended synthetic routes for 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and functional group modifications. Key steps include:

  • Cyclopropylamine introduction : Reacting a pyrimidinone precursor with cyclopropylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
  • pH and temperature control : Maintaining a pH of 8–9 and temperatures between 60–80°C to enhance nucleophilic substitution efficiency .
  • Catalysts : Using bases like NaH or K₂CO₃ to deprotonate intermediates and accelerate reaction rates .
    Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How should reaction progress and purity be monitored during synthesis?

  • Thin-layer chromatography (TLC) : Track intermediates using silica plates and UV visualization .
  • In-situ spectroscopy : Employ IR or NMR to confirm functional group transformations (e.g., loss of carbonyl peaks or new amine signals) .
  • HPLC/MS : For final purification, use reverse-phase HPLC coupled with mass spectrometry to verify molecular weight and purity .

Q. What purification strategies are effective for isolating 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one?

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline products, ensuring >95% purity .
  • Centrifugal partition chromatography (CPC) : For scale-up, CPC reduces solvent waste and improves recovery of polar derivatives .

Q. Which analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks to confirm cyclopropylmethyl and dihydropyrimidinone moieties .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₁₂N₃O) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. How is preliminary biological activity screening conducted for this compound?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based kits (e.g., ATPase activity for kinase targets) .
  • Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor binding studies : Radiolabeled assays (e.g., [³H]-ligand displacement) to measure affinity for GPCRs or ion channels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 2-[(Cyclopropylamino)methyl]-3,4-dihydropyrimidin-4-one?

  • Substituent variation : Replace cyclopropylamine with bulkier amines (e.g., cyclopentyl) to enhance lipophilicity and target engagement .
  • Bioisosteric replacements : Substitute the pyrimidinone ring with thienopyrimidine to improve metabolic stability .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Q. How should contradictory biological activity data be resolved?

  • Orthogonal assays : Validate kinase inhibition results using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated substrates) methods .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
  • Species-specific models : Compare activity in human vs. murine cell lines to identify interspecies variability .

Q. What computational strategies are effective for predicting binding modes and off-target risks?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., with EGFR or CDK2) to assess binding stability .
  • Machine learning models : Train on pyrimidinone datasets to predict ADMET properties (e.g., Cytochrome P450 inhibition) .
  • Druggability scoring : Use tools like Schrödinger’s QikProp to prioritize derivatives with optimal logP and solubility .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Co-solvent systems : Use PEG-400/water or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or ester groups at the pyrimidinone oxygen for pH-sensitive release .
  • Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

Q. What methodologies are used to identify metabolic pathways and reactive metabolites?

  • Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor, followed by LC-HRMS to detect phase I metabolites .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Glutathione trapping : Detect electrophilic intermediates via LC-MS/MS in the presence of glutathione .

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